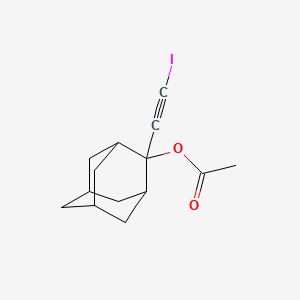
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine, also known as ENMA, is a chemical compound that has been widely studied for its potential applications in scientific research. ENMA is a derivative of mannose, a simple sugar that is found in many natural sources such as fruits and vegetables. In
作用机制
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine works by binding to specific receptors on the surface of bacterial and viral cells. This binding triggers a series of biochemical reactions that ultimately lead to the destruction of the cell. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to be highly effective against a wide range of bacterial and viral pathogens, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can inhibit the growth of a wide range of bacterial and viral pathogens, including some that are resistant to conventional antibiotics. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to activate certain immune cells, leading to the production of cytokines and other signaling molecules that play a critical role in the immune response.
实验室实验的优点和局限性
One of the major advantages of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine is its specificity for certain types of bacteria and viruses. This makes it an ideal candidate for the development of diagnostic probes and antimicrobial agents. However, there are also some limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.
未来方向
There are many potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine. One area of interest is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections in clinical settings. Another area of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based antimicrobial agents that can be used to treat infections that are resistant to conventional antibiotics. Finally, there is also potential for the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in the development of new vaccines and immunotherapies.
合成方法
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized by reacting 4-ethoxy-2-nitroaniline with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide in the presence of a Lewis acid catalyst. The reaction yields N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine as a yellow solid with a high purity.
科学研究应用
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been studied for its potential applications in various scientific fields, including biochemistry, immunology, and microbiology. One of the most promising areas of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to bind specifically to certain types of bacteria and viruses, allowing for their detection in complex biological samples.
属性
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c1-2-23-7-3-4-8(9(5-7)16(21)22)15-14-13(20)12(19)11(18)10(6-17)24-14/h3-5,10-15,17-20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUDFNTAWEUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


